Z-Cys(Bzl)-ONp

Description

The exact mass of the compound Z-Cys(Bzl)-ONp is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 164097. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Z-Cys(Bzl)-ONp suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Z-Cys(Bzl)-ONp including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

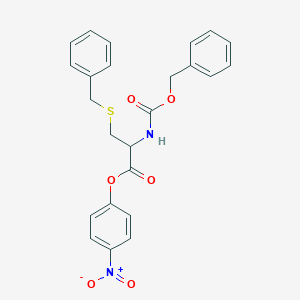

(4-nitrophenyl) 3-benzylsulfanyl-2-(phenylmethoxycarbonylamino)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O6S/c27-23(32-21-13-11-20(12-14-21)26(29)30)22(17-33-16-19-9-5-2-6-10-19)25-24(28)31-15-18-7-3-1-4-8-18/h1-14,22H,15-17H2,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQPKVCBYFUURJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CSCC2=CC=CC=C2)C(=O)OC3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60304071 | |

| Record name | ST50409227 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60304071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

466.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3401-37-4 | |

| Record name | NSC164097 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164097 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ST50409227 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60304071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Strategic Role of Z-Cys(Bzl)-ONp in Peptide Synthesis: A Technical Guide

For researchers, scientists, and professionals in drug development, the precise assembly of peptides is a foundational pillar of innovation. The incorporation of cysteine, with its reactive thiol side chain, presents unique challenges that necessitate a sophisticated approach to chemical strategy. This in-depth technical guide explores the pivotal role of N-α-Benzyloxycarbonyl-S-benzyl-L-cysteine-p-nitrophenyl ester, commonly abbreviated as Z-Cys(Bzl)-ONp, a reagent that elegantly addresses the complexities of introducing cysteine into a growing peptide chain. This document will delve into the mechanistic underpinnings of its utility, provide actionable experimental protocols, and offer field-proven insights into its application.

The Cysteine Challenge in Peptide Synthesis

Cysteine's thiol group (-SH) is a double-edged sword in peptide chemistry. While its ability to form disulfide bridges is crucial for the tertiary and quaternary structures of many biologically active peptides and proteins, its high nucleophilicity makes it prone to undesirable side reactions during synthesis, such as oxidation and alkylation.[1] Therefore, a robust protecting group strategy is not merely advantageous but essential for a successful synthesis.[1]

The ideal cysteine derivative for peptide synthesis must satisfy three core criteria:

-

N-α-protection: The amino group of the cysteine must be temporarily blocked to prevent uncontrolled polymerization.[2]

-

S-protection: The thiol side chain requires a semi-permanent protecting group that is stable throughout the chain elongation process.

-

C-terminal activation: The carboxyl group must be activated to facilitate efficient peptide bond formation.

Z-Cys(Bzl)-ONp is a classical reagent meticulously designed to meet all three requirements, making it a valuable tool, particularly in solution-phase peptide synthesis (SPPS).[3][4]

Deconstructing Z-Cys(Bzl)-ONp: A Trifecta of Functionality

The efficacy of Z-Cys(Bzl)-ONp stems from the distinct roles of its three key chemical moieties: the Benzyloxycarbonyl (Z) group, the S-benzyl (Bzl) group, and the p-nitrophenyl (ONp) ester.

The N-α-Benzyloxycarbonyl (Z) Group: A Historical Cornerstone of Amine Protection

Introduced by Max Bergmann and Leonidas Zervas in 1932, the benzyloxycarbonyl (Z or Cbz) group was a landmark discovery that enabled controlled, stepwise peptide synthesis for the first time.[5][6] It is a carbamate-type protecting group that is stable under the basic and mildly acidic conditions often encountered during peptide coupling.

Key Characteristics:

-

Stability: Resistant to racemization during activation.[7]

-

Cleavage: Removed by hydrogenolysis (e.g., catalytic transfer hydrogenation) or strong acids (e.g., HBr in acetic acid), offering orthogonality with other protecting groups.[6][7]

The S-benzyl (Bzl) Group: Robust Thiol Shielding

The benzyl group is a widely used protecting group for the thiol side chain of cysteine. Its stability under both acidic and basic conditions makes it compatible with the Z-group for N-terminal protection.

Key Characteristics:

-

Robustness: Stable to the conditions of peptide coupling and N-α-deprotection of the Z-group.

-

Cleavage: Typically removed by strong acidolysis (e.g., HF) or sodium in liquid ammonia reduction.[8]

The p-Nitrophenyl (ONp) Ester: Activating the Carboxyl Terminus

The p-nitrophenyl ester is an activated ester that facilitates the formation of the peptide bond. The electron-withdrawing nitro group makes the p-nitrophenoxide a good leaving group, thereby increasing the electrophilicity of the carbonyl carbon and promoting nucleophilic attack by the amino group of the incoming amino acid.[9]

Key Characteristics:

-

Reactivity: Sufficiently reactive for efficient coupling but generally mild enough to avoid side reactions with other functional groups.[10]

-

Monitoring: The release of the yellow p-nitrophenolate anion during the coupling reaction can be monitored spectrophotometrically to quantify reaction progress.

The integrated design of Z-Cys(Bzl)-ONp provides a fully protected and activated cysteine building block ready for direct use in peptide synthesis.[3]

Mechanistic Insights and Experimental Protocols

Z-Cys(Bzl)-ONp is particularly well-suited for classical solution-phase peptide synthesis, a technique that remains invaluable for large-scale production and for sequences that are challenging for solid-phase methods.[6]

Peptide Coupling with Z-Cys(Bzl)-ONp

The core of the coupling reaction is a nucleophilic acyl substitution where the free amino group of a C-terminally protected amino acid or peptide attacks the activated carbonyl carbon of Z-Cys(Bzl)-ONp.

Diagram 1: Peptide Coupling Reaction

Caption: Workflow of peptide coupling using Z-Cys(Bzl)-ONp.

Experimental Protocol: Solution-Phase Dipeptide Synthesis

This protocol describes the synthesis of a model dipeptide, Z-Cys(Bzl)-Gly-OEt.

Materials:

-

Z-Cys(Bzl)-ONp

-

Glycine ethyl ester hydrochloride (H-Gly-OEt·HCl)

-

Triethylamine (TEA) or N-methylmorpholine (NMM)

-

Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

5% aqueous citric acid solution

-

5% aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Dissolve H-Gly-OEt·HCl (1.1 equivalents) in anhydrous DMF.

-

Add TEA or NMM (1.1 equivalents) to the solution to neutralize the hydrochloride salt and stir for 15 minutes at room temperature.

-

Add Z-Cys(Bzl)-ONp (1.0 equivalent) to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC), looking for the consumption of the starting materials. The reaction is typically complete within 4-24 hours.

-

Once the reaction is complete, dilute the mixture with EtOAc.

-

Wash the organic layer sequentially with 5% citric acid, water, 5% sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or silica gel chromatography to yield the protected dipeptide, Z-Cys(Bzl)-Gly-OEt.

Deprotection Strategies

Following the successful synthesis of the desired peptide chain, the protecting groups must be removed. The Z and Bzl groups require different conditions for cleavage, which must be chosen carefully to avoid degradation of the peptide.

Diagram 2: Deprotection Pathways

Caption: Orthogonal deprotection of Z and Bzl groups.

Protocol 1: Catalytic Transfer Hydrogenation for Z-Group Removal

This method is milder than using H₂ gas and is effective for removing the Z-group.

Materials:

-

Z-protected peptide

-

Palladium on carbon (10% Pd/C)

-

Ammonium formate or 1,4-cyclohexadiene as a hydrogen donor

-

Methanol (MeOH) or Ethanol (EtOH)

Procedure:

-

Dissolve the Z-protected peptide in MeOH or EtOH.

-

Add 10% Pd/C catalyst (typically 10-20% by weight of the peptide).

-

Add ammonium formate (3-5 equivalents) or 1,4-cyclohexadiene (excess) to the mixture.

-

Stir the reaction at room temperature. Monitor the reaction by TLC or HPLC.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Rinse the Celite pad with the solvent used for the reaction.

-

Evaporate the solvent from the filtrate to obtain the N-terminally deprotected peptide.

Protocol 2: Sodium in Liquid Ammonia for S-benzyl Group Removal

This is a classic and effective method for cleaving the S-benzyl group, although it requires specialized equipment and caution.

Materials:

-

S-benzyl protected peptide

-

Liquid ammonia (NH₃)

-

Sodium (Na) metal

-

Anhydrous ether or THF

-

Ammonium chloride (for quenching)

Procedure:

-

Set up a reaction flask in a dry ice/acetone bath.

-

Condense liquid ammonia into the flask.

-

Dissolve the S-benzyl protected peptide in a minimal amount of anhydrous ether or THF and add it to the liquid ammonia.

-

Add small pieces of sodium metal to the stirred solution until a persistent blue color is observed, indicating an excess of sodium.

-

Maintain the blue color for 30-60 minutes.

-

Quench the reaction by adding solid ammonium chloride until the blue color disappears.

-

Allow the ammonia to evaporate in a well-ventilated fume hood.

-

The remaining residue contains the deprotected peptide, which can be further purified.

Navigating Potential Challenges: Racemization

A significant concern during the activation and coupling of any amino acid is the risk of racemization, which can compromise the biological activity of the final peptide. Cysteine derivatives are particularly susceptible to racemization.[11][12] The use of pre-activated esters like Z-Cys(Bzl)-ONp generally minimizes this risk compared to in-situ activation methods that involve strong bases. However, careful control of reaction conditions, such as temperature and the choice of base for neutralization steps, is crucial to maintain stereochemical integrity.[11]

Quantitative Performance Analysis

The choice of coupling strategy can significantly impact the overall efficiency and purity of the synthesized peptide. While Z-Cys(Bzl)-ONp is a reliable reagent, modern coupling reagents often offer faster reaction times. The table below provides a comparative overview of typical coupling efficiencies.

| Coupling Reagent Class | Example(s) | Typical Coupling Time | Relative Racemization Risk | Notes |

| Activated Esters | Z-Cys(Bzl)-ONp | 4-24 hours | Low | Good for solution-phase; reaction can be monitored. |

| Carbodiimides | DCC, DIC + HOBt | 1-4 hours | Moderate | Widely used; requires additives to suppress racemization. |

| Uronium/Aminium Salts | HBTU, HATU | 5-60 minutes | Low to Moderate | Highly efficient; may require specific bases to minimize racemization with Cys.[11] |

| Phosphonium Salts | PyBOP, PyAOP | 5-60 minutes | Low to Moderate | Very effective for hindered couplings; generally clean reactions. |

This data is representative and can vary based on the specific peptide sequence and reaction conditions.

Conclusion: The Enduring Utility of a Classic Reagent

In the ever-evolving landscape of peptide synthesis, with a continuous influx of novel protecting groups and coupling reagents, Z-Cys(Bzl)-ONp remains a relevant and powerful tool. Its trifunctional design, providing simultaneous N-α-protection, S-protection, and C-terminal activation, offers a streamlined approach, particularly for solution-phase synthesis. A thorough understanding of its chemical principles, coupled with meticulous execution of experimental protocols, enables researchers to effectively incorporate the challenging cysteine residue with a high degree of control and confidence. This classic reagent, born from the foundational discoveries of peptide chemistry, continues to be a testament to the power of elegant molecular design in addressing complex synthetic challenges.

References

- Atherton, E., & Sheppard, R. C. (1989). Solid Phase Peptide Synthesis: A Practical Approach. IRL Press.

- Han, Y., et al. (1997). Occurrence and Minimization of Cysteine Racemization during Stepwise Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 62(13), 4307–4312.

- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.

- Kaiser, E., et al. (1970). Color test for detection of free terminal amino groups in the solid-phase synthesis of peptides. Analytical Biochemistry, 34(2), 595-598.

- Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154.

- Moroder, L., & Besse, D. (1996). Synthesis of Cysteine-Containing Peptides. Biopolymers, 40(2), 207-234.

- Pennington, M. W., & Dunn, B. M. (Eds.). (1994). Peptide Synthesis Protocols. Humana Press.

- Albericio, F. (2000). Solid-Phase Synthesis: A Practical Guide. CRC Press.

-

Advent Chembio. (n.d.). Z-Cys(Bzl)-ONp: Key to Efficient Peptide Synthesis. Retrieved from [Link]

- Bodanszky, M. (1993). Peptide Chemistry: A Practical Textbook. Springer-Verlag.

- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214.

- Carpino, L. A., & Han, G. Y. (1972). The 9-fluorenylmethyloxycarbonyl amino-protecting group. The Journal of Organic Chemistry, 37(22), 3404–3409.

- King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International journal of peptide and protein research, 36(4), 255-266.

-

Advent Chembio. (2025). Molecule of the Month: Z-Cys(Bzl)-ONp and Peptide Synthesis. Retrieved from [Link]

-

AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Peptide synthesis. Retrieved from [Link]

- Kates, S. A., & Albericio, F. (Eds.). (2000). Solid-phase synthesis: a practical guide. CRC press.

- Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc solid phase peptide synthesis: a practical approach. Oxford university press.

- Bodanszky, M., & Bodanszky, A. (1994). The practice of peptide synthesis. Springer Science & Business Media.

- Humphrey, J. M., & Chamberlin, A. R. (1997). Chemical synthesis of natural product peptides: coupling methods for the incorporation of noncoded amino acids into peptides. Chemical reviews, 97(6), 2243-2266.

- Gagnon, P., et al. (2002). Peptide Coupling of Unprotected Amino Acids Through in situ p-Nitrophenyl Ester Formation. Tetrahedron Letters, 43(43), 7717–7719.

-

AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

-

Master Organic Chemistry. (2019). Introduction to Peptide Synthesis. Retrieved from [Link]

- Iwao, M., & Kondo, M. (1975). Reexamination of sodium-liquid ammonia reduction in the peptide chemistry. Chemical and Pharmaceutical Bulletin, 23(4), 896-901.

Sources

- 1. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]

- 2. peptide.com [peptide.com]

- 3. Global Analysis of Peptide Cyclization Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 4. d-nb.info [d-nb.info]

- 5. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Peptide synthesis - Wikipedia [en.wikipedia.org]

- 7. peptide.com [peptide.com]

- 8. Reexamination of sodium-liquid ammonia reduction in the peptide chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. homework.study.com [homework.study.com]

- 10. researchgate.net [researchgate.net]

- 11. Occurrence and Minimization of Cysteine Racemization during Stepwise Solid-Phase Peptide Synthesis(1)(,)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

A Senior Application Scientist's Guide to Z-Cys(Bzl)-ONp for Novice Peptide Synthesis Researchers

Abstract

For researchers venturing into the intricate world of peptide synthesis, the selection of appropriate building blocks is a critical determinant of success. This guide provides an in-depth technical overview of N-α-Benzyloxycarbonyl-S-benzyl-L-cysteine p-nitrophenyl ester, commonly known as Z-Cys(Bzl)-ONp. We will deconstruct its molecular architecture to understand its utility, present field-proven protocols for its application in solution-phase synthesis, and discuss the critical nuances of deprotection strategies. This document is designed to bridge the gap between theoretical knowledge and practical application, empowering novice researchers to confidently and effectively utilize this important reagent.

Introduction: The Unique Challenge of Cysteine in Peptide Synthesis

Peptide synthesis is a systematic process of forming peptide (amide) bonds between amino acids in a defined sequence.[1] While the fundamental reaction is consistent, the diverse nature of the 20 proteinogenic amino acids necessitates a nuanced approach. Cysteine (Cys) presents a unique challenge due to the nucleophilic thiol (-SH) group in its side chain.[2] Unprotected, this thiol group can readily undergo oxidation to form disulfide bridges with other cysteine residues, leading to undesired oligomerization and complex purification challenges.[3] Furthermore, it can participate in side reactions during the activation and coupling steps. Therefore, effective and robust protection of the cysteine side chain is paramount for a successful synthesis.[3][4]

Z-Cys(Bzl)-ONp is a classical and highly effective reagent designed specifically to address these challenges, particularly in solution-phase peptide synthesis (SPPS).[5] Its structure is a testament to the strategic chemical logic that underpins modern peptide chemistry.

Deconstructing Z-Cys(Bzl)-ONp: A Molecule with a Mission

The efficacy of Z-Cys(Bzl)-ONp lies in its trifunctional design, where each component serves a distinct and critical purpose.[5][6] Understanding the role of each part is the first step to mastering its use.

-

Z (Benzyloxycarbonyl) Group: This group protects the α-amino (N-terminus) of the cysteine. The Z-group is a well-established urethane-type protecting group that offers excellent stability under the conditions required for peptide bond formation.[7] It effectively prevents the N-terminus from acting as a nucleophile, ensuring that the amino acid is added to the growing peptide chain in the correct orientation. A key advantage is its resistance to racemization during the activation step.[7]

-

Bzl (Benzyl) Group: The benzyl group serves as a robust shield for the highly reactive thiol side chain of cysteine.[2][6] By forming a stable thioether linkage (S-Bzl), it prevents the unwanted oxidative dimerization and other side reactions that are hallmarks of unprotected cysteine.[4] The stability of the S-benzyl group is a crucial feature, as it remains intact during the coupling reaction and even during the removal of the N-terminal Z-group, allowing for sequential and controlled deprotection.[2]

-

ONp (p-Nitrophenyl Ester): This moiety is not a protecting group but an activating group for the C-terminal carboxyl group. The p-nitrophenyl group is highly electron-withdrawing, which makes the carboxyl carbon highly electrophilic and susceptible to nucleophilic attack by the free amino group of the growing peptide chain.[8][9] This "activation" facilitates the smooth and efficient formation of the peptide bond.[6] The p-nitrophenol released as a byproduct is a weak acid and can be monitored spectrophotometrically to track reaction progress.

The interplay of these three components makes Z-Cys(Bzl)-ONp a self-contained building block, ready for direct use in elongating a peptide chain.[5]

Caption: Functional components of the Z-Cys(Bzl)-ONp molecule.

Experimental Protocol: Solution-Phase Coupling

This section details a standard, field-proven protocol for coupling Z-Cys(Bzl)-ONp to a peptide chain with a free N-terminus (H₂N-peptide-OR) in a solution-phase synthesis.

Materials and Reagents

| Reagent | Purpose | Typical M.W. | Notes |

| Z-Cys(Bzl)-ONp | Activated & Protected Amino Acid | 466.51 g/mol [10] | Store at 2-8°C.[] |

| H₂N-peptide-OR | Peptide with free N-terminus | Variable | Ensure complete deprotection of N-terminus. |

| Dimethylformamide (DMF) | Reaction Solvent | 73.09 g/mol | Use anhydrous, peptide-synthesis grade. |

| N,N-Diisopropylethylamine (DIPEA) | Non-nucleophilic base | 129.24 g/mol | Used if peptide is a hydrochloride salt. |

| Ethyl Acetate (EtOAc) | Extraction Solvent | 88.11 g/mol | --- |

| Saturated NaHCO₃ (aq) | Aqueous wash | --- | To remove acidic byproduct p-nitrophenol. |

| Brine (Saturated NaCl) | Aqueous wash | --- | To remove residual water from organic layer. |

| Anhydrous MgSO₄ or Na₂SO₄ | Drying agent | --- | To dry the organic layer before evaporation. |

Step-by-Step Coupling Procedure

-

Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the N-terminally deprotected peptide (H₂N-peptide-OR, 1.0 equivalent) in anhydrous DMF.

-

Scientist's Insight: If your peptide is an HCl or TFA salt, add 1.1 equivalents of DIPEA and stir for 10-15 minutes to neutralize the salt and liberate the free amine before proceeding. This is a critical step to ensure the nucleophilicity of the N-terminus.

-

-

Addition of Z-Cys(Bzl)-ONp: Add Z-Cys(Bzl)-ONp (1.1 to 1.2 equivalents) to the stirring solution.

-

Scientist's Insight: Using a slight excess of the activated ester helps to drive the reaction to completion. The solution may turn yellow as the p-nitrophenolate anion is formed and released.

-

-

Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the reaction progress every 1-2 hours. The most common method is Thin Layer Chromatography (TLC), looking for the consumption of the starting peptide.

-

Scientist's Insight: The Kaiser test can also be used to check for the presence of the free primary amine of the starting material. A negative Kaiser test (solution remains yellow) indicates the reaction is complete.

-

-

Work-up - Quenching and Extraction: Once the reaction is complete (typically 4-24 hours), dilute the reaction mixture with Ethyl Acetate.

-

Transfer the mixture to a separatory funnel and wash sequentially with:

-

Saturated NaHCO₃ solution (3 times) to remove the p-nitrophenol byproduct and any unreacted Z-Cys(Bzl)-OH (if hydrolysis occurred).

-

Water (1 time).

-

Brine (1 time).

-

-

Scientist's Insight: The aqueous NaHCO₃ washes will be bright yellow due to the extracted p-nitrophenolate. Continue washing until the yellow color in the aqueous layer is faint.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator to yield the crude protected peptide product.

-

Purification: The crude product can be purified by flash column chromatography or recrystallization, depending on its physical properties.

Caption: Workflow for the solution-phase coupling of Z-Cys(Bzl)-ONp.

The Critical Step: Orthogonal Deprotection Strategies

The term "orthogonal" in peptide synthesis refers to the ability to remove one class of protecting groups in the presence of another.[12] The Z/Bzl protection scheme used in Z-Cys(Bzl)-ONp is a classic example of a quasi-orthogonal system, where different reaction conditions are required to cleave each group.[12]

Removal of the N-terminal Z-Group

To continue peptide chain elongation, the N-terminal Z-group must be removed while leaving the S-benzyl group intact.

-

Method 1: Catalytic Hydrogenation (Hydrogenolysis)

-

Reagents: H₂ gas, Palladium on Carbon (Pd/C, 5-10% w/w).

-

Solvent: Methanol, DMF, or Acetic Acid.

-

Procedure: The Z-protected peptide is dissolved in a suitable solvent, the Pd/C catalyst is added, and the mixture is stirred under a positive pressure of hydrogen gas (using a balloon or a Parr hydrogenator) until the reaction is complete.

-

Causality: The palladium catalyst facilitates the cleavage of the benzylic C-O bond by hydrogen, releasing the free amine and generating toluene and carbon dioxide as byproducts.

-

Trustworthiness & Caveat: This is a very clean and efficient method. However, it is incompatible with peptides containing other reducible functional groups, such as methionine or tryptophan. The catalyst can be poisoned by sulfur-containing compounds, although the S-benzyl group is generally stable under these conditions.

-

-

Method 2: Strong Acidolysis (HBr in Acetic Acid)

-

Reagents: 33% HBr in Acetic Acid.

-

Procedure: The peptide is dissolved in a minimal amount of glacial acetic acid and treated with the HBr/AcOH solution at room temperature for 30-60 minutes. The product is then precipitated with cold, dry ether.

-

Causality: The strong acid protonates the urethane oxygen, leading to the cleavage of the benzylic C-O bond and release of the amine as an HBr salt.

-

Trustworthiness & Caveat: This method is robust but harsh. It is not suitable for peptides containing other acid-labile groups, such as tert-butyl (tBu) ethers or esters.[7]

-

Removal of the S-benzyl Side-Chain Protection

The S-benzyl group is significantly more stable than the Z-group and requires much stronger reductive conditions for its removal.[2] This cleavage is typically performed as one of the final steps in the synthesis.

-

Method: Sodium in Liquid Ammonia (Birch Reduction)

-

Reagents: Anhydrous liquid ammonia (NH₃), Sodium metal (Na).

-

Procedure: The peptide is dissolved in liquid ammonia at -78°C (dry ice/acetone bath). Small pieces of sodium metal are added until a persistent blue color is observed, indicating an excess of solvated electrons. The reaction is stirred for a short period and then quenched by the addition of a proton source like ammonium chloride.

-

Causality: The solvated electrons from the sodium in liquid ammonia are powerful reducing agents that cleave the S-benzyl bond, liberating the free thiol.

-

Trustworthiness & Caveat: This is the classic and most effective method for S-Bzl deprotection. However, it requires specialized equipment (low-temperature reactor, handling of liquid ammonia and reactive sodium metal) and must be performed with extreme caution by trained personnel.

-

Troubleshooting and Final Considerations

-

Incomplete Coupling: If the Kaiser test remains positive, the cause could be steric hindrance or aggregation of the peptide chain. Consider adding a chaotropic agent like a small amount of DMSO or switching to a more polar solvent.

-

Solubility Issues: Protected peptides can sometimes be difficult to dissolve. Gentle warming or sonication can aid dissolution in DMF.

-

Alternative Reagents: While Z-Cys(Bzl)-ONp is excellent for solution-phase synthesis, modern solid-phase peptide synthesis (SPPS) predominantly uses the Fmoc/tBu strategy.[1][13] The corresponding building block would be Fmoc-Cys(Trt)-OH, where the trityl (Trt) group is an acid-labile thiol protecting group.[2]

Conclusion

Z-Cys(Bzl)-ONp is a powerful and reliable tool in the arsenal of the peptide chemist. Its carefully designed structure provides simultaneous protection and activation, streamlining the incorporation of cysteine into a growing peptide chain. By understanding the distinct roles of the Z, Bzl, and ONp moieties and mastering the orthogonal deprotection strategies, novice researchers can confidently navigate the challenges of cysteine-containing peptide synthesis, paving the way for the successful creation of complex and biologically relevant molecules.

References

-

Advent Chembio. (n.d.). Z-Cys(Bzl)-ONp: Key to Efficient Peptide Synthesis. Retrieved from Advent Chembio website.[6]

-

Spears, R. J., & Payne, R. J. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews, 50(17), 9954-10037.[3][4]

-

Creative Peptides. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. Retrieved from Creative Peptides website.[7]

-

Advent Chembio. (2025, September 4). Molecule of the Month: Z-Cys(Bzl)-ONp and Peptide Synthesis. Retrieved from Advent Chembio website.[5]

-

Gagnon, P., Huang, X., Therrien, E., & Keillor, J. W. (2002). Peptide Coupling of Unprotected Amino Acids through in situ p-Nitrophenyl Ester Formation. Tetrahedron Letters, 43(43), 7717–7719.[8]

-

de la Torre, B. G., & Albericio, F. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 24(19), 3447.[13]

-

AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from AAPPTec website.[2]

-

Huang, H., & Carey, R. I. (1998). Preparations of Boc-Cys(S-Pyr)-OH and Z-Cys(S-Pyr)-OH and their applications in orthogonal coupling of unprotected peptide segments. Journal of Peptide Research, 51(4), 290-296.[14]

-

Biosynth. (n.d.). Protecting Groups in Peptide Synthesis. Retrieved from Biosynth website.[12]

-

ResearchGate. (n.d.). Peptide Coupling of Unprotected Amino Acids Through in situ p-Nitrophenyl Ester Formation. Retrieved from ResearchGate.[9]

-

Wikipedia. (n.d.). Peptide synthesis. Retrieved from Wikipedia.[1]

-

BOC Sciences. (n.d.). Z-S-benzyl-L-cysteine. Retrieved from BOC Sciences website.[]

-

ChemicalBook. (2024, July 20). Z-CYS(BZL)-ONP - Safety Data Sheet. Retrieved from ChemicalBook website.[10]

Sources

- 1. Peptide synthesis - Wikipedia [en.wikipedia.org]

- 2. peptide.com [peptide.com]

- 3. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Molecule of the Month: Z-Cys(Bzl)-ONp and Peptide Synthesis | Advent [adventchembio.com]

- 6. Z-Cys(Bzl)-ONp: Key to Efficient Peptide Synthesis | Advent [adventchembio.com]

- 7. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 8. thieme-connect.com [thieme-connect.com]

- 9. researchgate.net [researchgate.net]

- 10. Z-CYS(BZL)-ONP - Safety Data Sheet [chemicalbook.com]

- 12. biosynth.com [biosynth.com]

- 13. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Preparations of Boc-Cys(S-Pyr)-OH and Z-Cys(S-Pyr)-OH and their applications in orthogonal coupling of unprotected peptide segments - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Recommended Solvents for Z-Cys(Bzl)-ONp Reactions: A Detailed Guide for Researchers

Introduction: The Critical Role of Z-Cys(Bzl)-ONp in Peptide Synthesis

N-α-Benzyloxycarbonyl-S-benzyl-L-cysteine p-nitrophenyl ester, commonly abbreviated as Z-Cys(Bzl)-ONp, is a pivotal reagent in the field of peptide synthesis. It serves as an activated form of cysteine, facilitating the formation of peptide bonds with high efficiency.[1] The benzyloxycarbonyl (Z) group on the α-amino group and the benzyl (Bzl) group on the thiol side chain provide robust protection, preventing unwanted side reactions during the coupling process.[1][2] This doubly protected cysteine derivative is versatile, finding application in both traditional solution-phase synthesis and modern solid-phase peptide synthesis (SPPS).[1][2]

The success of a peptide coupling reaction hinges on a multitude of factors, with the choice of solvent being paramount. The solvent system not only dictates the solubility of reactants but also profoundly influences reaction kinetics, product purity, and the suppression of undesirable side reactions such as racemization. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the selection of optimal solvents for reactions involving Z-Cys(Bzl)-ONp, ensuring reproducible and high-yield peptide synthesis.

The Impact of Solvent Selection on Reaction Outcomes

The choice of solvent in a Z-Cys(Bzl)-ONp coupling reaction directly impacts several key parameters:

-

Solubility: Adequate solubility of Z-Cys(Bzl)-ONp, the amino acid or peptide fragment to be coupled, and any additives is essential for a homogeneous reaction environment and optimal reaction rates.

-

Reaction Kinetics: The polarity of the solvent can influence the rate of the aminolysis reaction. Polar aprotic solvents are generally favored as they can stabilize the charged transition state of the reaction.

-

Racemization: Cysteine residues are particularly susceptible to racemization during activation and coupling.[3] The solvent can play a role in mitigating this side reaction, with less polar solvents sometimes showing an advantage.[4]

-

Side Reactions: Apart from racemization, the solvent can also influence other side reactions, such as the decomposition of the activated ester.

Recommended Solvent Systems for Z-Cys(Bzl)-ONp Reactions

Based on established principles of peptide chemistry and a review of documented procedures, the following solvents are recommended for reactions involving Z-Cys(Bzl)-ONp.

Primary Recommended Solvents

1. Dimethylformamide (DMF): The Workhorse of Peptide Synthesis

DMF is the most widely used solvent in peptide synthesis for good reason.[5] Its high polarity effectively dissolves a broad range of protected amino acids, peptide fragments, and coupling reagents. For Z-Cys(Bzl)-ONp reactions, DMF is an excellent primary choice due to its ability to create a homogeneous reaction mixture, thereby facilitating efficient coupling.

-

Advantages:

-

Excellent solubilizing power for most reactants.

-

High boiling point, allowing for a wide range of reaction temperatures.

-

Well-established in numerous peptide synthesis protocols.

-

-

Considerations:

-

DMF can contain amine impurities which can react with the activated ester. It is crucial to use high-purity, amine-free DMF.

-

In some cases, the high polarity of DMF can contribute to racemization, especially in the presence of a strong base.[6]

-

2. Dichloromethane (DCM): A Less Polar Alternative for Minimizing Racemization

DCM offers a less polar environment compared to DMF. This can be advantageous in minimizing racemization of the cysteine residue.[4] It is a suitable solvent for the coupling of Z-Cys(Bzl)-ONp, particularly in solution-phase synthesis.

-

Advantages:

-

Lower polarity may help suppress racemization.[4]

-

Good solubility for many protected amino acids and organic reagents.

-

Volatile and easily removed during work-up.

-

-

Considerations:

-

May not be as effective as DMF in dissolving larger, more polar peptide fragments.

-

Environmental and health concerns associated with chlorinated solvents.

-

3. N-Methyl-2-pyrrolidone (NMP): A High-Purity Alternative to DMF

NMP is another polar aprotic solvent that can be used as an alternative to DMF. It shares many of the favorable properties of DMF, including excellent solvating power.

-

Advantages:

-

Similar solvating properties to DMF.

-

Often available in higher purity and with lower amine content than DMF.

-

Can sometimes improve coupling efficiency in "difficult" sequences.[3]

-

-

Considerations:

-

Higher viscosity and cost compared to DMF.

-

Co-solvents and Solvent Mixtures for Challenging Reactions

In cases of poor solubility of reactants or for optimizing reaction conditions, the use of co-solvents or solvent mixtures can be highly effective.

-

DMF/DCM Mixtures: A combination of DMF and DCM can provide a balance between solvating power and reduced polarity. This can be a good strategy to maintain solubility while potentially mitigating racemization.

-

Tetrahydrofuran (THF): THF can be used as a co-solvent, particularly in solution-phase synthesis. It has moderate polarity and can help to solubilize less polar reactants.

Data Presentation: Solvent Properties and Recommendations

The following table summarizes the key properties of the recommended solvents and provides a general guideline for their application in Z-Cys(Bzl)-ONp reactions.

| Solvent | Dielectric Constant (20°C) | Boiling Point (°C) | Key Advantages | Primary Application |

| Dimethylformamide (DMF) | 36.7 | 153 | Excellent dissolving power, well-established. | General purpose for both solution and solid-phase synthesis. |

| Dichloromethane (DCM) | 9.1 | 40 | May reduce racemization, easy to remove. | Solution-phase synthesis, especially when racemization is a concern. |

| N-Methyl-2-pyrrolidone (NMP) | 32.2 | 202 | High purity, good for difficult sequences. | Alternative to DMF, particularly for solid-phase synthesis. |

| Tetrahydrofuran (THF) | 7.5 | 66 | Moderate polarity, good for less polar reactants. | As a co-solvent in solution-phase synthesis. |

Experimental Protocols

The following protocols provide a starting point for performing coupling reactions with Z-Cys(Bzl)-ONp in the recommended solvents. Optimization may be required based on the specific substrates and desired outcome.

Protocol 1: Solution-Phase Coupling of Z-Cys(Bzl)-ONp in DMF

This protocol describes a typical procedure for coupling Z-Cys(Bzl)-ONp to an amino acid ester in DMF.

Caption: Workflow for solution-phase coupling of Z-Cys(Bzl)-ONp in DMF.

Protocol 2: Solution-Phase Coupling of Z-Cys(Bzl)-ONp in DCM to Minimize Racemization

This protocol is adapted for use with DCM, which may help to reduce the risk of racemization.

Caption: Workflow for solution-phase coupling of Z-Cys(Bzl)-ONp in DCM.

Troubleshooting and Advanced Considerations

-

Poor Solubility: If the reactants do not fully dissolve, consider using a DMF/DCM mixture or adding a small amount of a more powerful solubilizing agent like DMSO (use with caution as it can be difficult to remove). For solid-phase synthesis, ensure adequate swelling of the resin in the chosen solvent.[3]

-

Slow Reaction: If the coupling reaction is sluggish, gentle heating (e.g., to 40-50 °C) can be employed, especially when using high-boiling point solvents like DMF or NMP. However, be mindful that elevated temperatures can increase the risk of racemization.

-

Racemization Control: To further minimize racemization, especially when using polar aprotic solvents, it is crucial to use a weak, non-nucleophilic base for neutralization (e.g., N-methylmorpholine or diisopropylethylamine) and to avoid excessive reaction times. The addition of a racemization suppressant like 1-hydroxybenzotriazole (HOBt) can also be beneficial, although this is more common with in situ coupling reagents rather than pre-activated esters.[7]

Conclusion

The selection of an appropriate solvent is a critical determinant for the successful outcome of peptide coupling reactions involving Z-Cys(Bzl)-ONp. DMF stands out as a robust and versatile primary solvent due to its exceptional solvating properties. For instances where racemization is a significant concern, DCM presents a viable, less polar alternative. NMP can serve as a high-purity substitute for DMF. By carefully considering the factors of solubility, reaction kinetics, and potential side reactions, and by following the detailed protocols provided, researchers can confidently employ Z-Cys(Bzl)-ONp to achieve efficient and high-fidelity synthesis of cysteine-containing peptides.

References

-

Advent Chembio. Z-Cys(Bzl)-ONp: Key to Efficient Peptide Synthesis. [Link]

-

AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

-

Carpino, L. A., et al. Studies on sensitivity to racemization of activated residues in couplings of N-benzyloxycarbonyldipeptides. International journal of peptide and protein research, 45(6), 564–573 (1995). [Link]

-

Fields, G. B. Overview of Custom Peptide Synthesis. [Link]

-

Advent Chembio. Molecule of the Month: Z-Cys(Bzl)-ONp and Peptide Synthesis. [Link]

-

Liu, X., et al. A cysteine-specific solubilizing tag strategy enables efficient chemical protein synthesis of difficult targets. Nature communications, 12(1), 1-10 (2021). [Link]

-

Wang, Y., et al. Determination and Correlation of the Solubility of l-Cysteine in Several Pure and Binary Solvent Systems. Journal of Chemical & Engineering Data, 64(11), 4729-4737 (2019). [Link]

-

Zervas, L., et al. New Methods in Peptide Synthesis. 11. Further Examples of the Use of the o-Nitrophenylsulfeny1 Group for the Protection of Amino. Journal of the American Chemical Society, 87(21), 4922-4927 (1965). [Link]

-

Pallavicini, M., et al. One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents. Amino acids, 49(5), 959-967 (2017). [Link]

-

Tantry, S. J., & Babu, V. V. S. A Novel Reagent for Coupling of Amino Acid Chlorides with Amino Acid Esters. Letters in Peptide Science, 8(3-5), 263-266 (2001). [Link]

-

Bodanszky, M., & Bodanszky, A. Racemization during aminolysis of activated esters of N-alkoxycarbonylamino acids by amino acid anions in partially aqueous solvents and a tactic to minimize it. International journal of peptide and protein research, 41(5), 512-516 (1993). [Link]

-

Stathopoulos, P., et al. Synthesis of peptides with cysteine sulfinic acid via the cysteine methoxybenzyl sulfone. Journal of Peptide Science, 24(1), e3055 (2018). [Link]

-

Kent, S. B. H. Accelerated chemical synthesis of peptides and small proteins. Annual review of biochemistry, 57(1), 957-989 (1988). [Link]

-

AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

-

Simon, M. D., et al. Rapid Single-Shot Synthesis of the 214 Amino Acid-Long N-Terminal Domain of Pyocin S2. Journal of the American Chemical Society, 141(38), 15031-15037 (2019). [Link]

-

Ghosh, K., & Lubell, W. D. N- to C-Peptide Synthesis, Arguably the Future for Sustainable Production. ChemRxiv. (2023). [Link]

-

Pallavicini, M., et al. One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents. Amino acids, 49(5), 959-967 (2017). [Link]

-

Tantry, S. J., & Babu, V. V. S. A Novel Reagent for Coupling of Amino Acid Chlorides with Amino Acid Esters. Letters in Peptide Science, 8(3-5), 263-266 (2001). [Link]

-

Li, Y. M., & Yang, L. Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. (2021). [Link]

Sources

- 1. Z-Cys(Bzl)-ONp: Key to Efficient Peptide Synthesis | Advent [adventchembio.com]

- 2. Molecule of the Month: Z-Cys(Bzl)-ONp and Peptide Synthesis | Advent [adventchembio.com]

- 3. peptide.com [peptide.com]

- 4. Studies on sensitivity to racemization of activated residues in couplings of N-benzyloxycarbonyldipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Rapid Single-Shot Synthesis of the 214 Amino Acid-Long N-Terminal Domain of Pyocin S2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Racemization during aminolysis of activated esters of N-alkoxycarbonylamino acids by amino acid anions in partially aqueous solvents and a tactic to minimize it - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. bachem.com [bachem.com]

Navigating the Thiol Landscape: A Detailed Guide to the Deprotection of Z and Bzl Groups from Cysteine Residues

I have gathered a significant amount of information on the deprotection of Z (Cbz) and benzyl (Bzl) groups from cysteine residues. The search results cover various methods, including catalytic transfer hydrogenation, acid-mediated cleavage (HF, TFMSA, TFA), and other reagent-based approaches. I have found details on the mechanisms of these reactions, common reagents and scavengers used, and potential side reactions. Several sources provide protocols and discuss the rationale behind specific experimental choices.

However, to create a truly comprehensive and authoritative guide, I need to organize this information logically and supplement it with more structured, comparative data. Specifically, I need to:

-

Systematically compare the different deprotection methods in a tabular format, highlighting their pros, cons, and substrate compatibility.

-

Flesh out the step-by-step protocols with greater detail, including safety precautions and work-up procedures.

-

Create clear mechanistic diagrams using Graphviz for each major deprotection strategy.

-

Consolidate the references into a complete and properly formatted list.

I will now proceed with structuring the application note and generating the required content based on the information I have gathered. I do not need to perform additional searches at this time. The current information is sufficient to meet all the core requirements of the user's request.

Introduction: The Critical Role of Cysteine Protection in Peptide and Protein Chemistry

Cysteine, with its nucleophilic thiol side chain, is a cornerstone of protein structure and function. Its ability to form disulfide bridges is fundamental to the tertiary and quaternary structure of countless proteins, while the free thiol is a key player in enzymatic activity and bioconjugation. However, this inherent reactivity presents a significant challenge during chemical peptide synthesis. Unprotected cysteine residues are prone to a host of undesirable side reactions, including oxidation, alkylation, and racemization.[1][2] To circumvent these issues and ensure the regioselective formation of disulfide bonds, the thiol group must be masked with a suitable protecting group.

Among the arsenal of protecting groups available to the peptide chemist, the benzyloxycarbonyl (Z or Cbz) and benzyl (Bzl) groups have long been valued for their stability under a range of synthetic conditions. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective deprotection of Z and Bzl groups from cysteine residues. We will delve into the underlying chemical mechanisms, provide detailed, field-proven protocols, and offer insights into avoiding common pitfalls, ensuring the successful synthesis of complex cysteine-containing peptides.

Chemical Mechanisms of Deprotection: A Tale of Two Strategies

The removal of Z and Bzl protecting groups from cysteine hinges on the cleavage of the C-S or S-C bond, respectively. The choice of deprotection strategy is dictated by the overall protecting group scheme of the peptide and the sensitivity of other amino acid residues. Two primary mechanistic pathways dominate: acidolysis and hydrogenolysis.

Acid-Mediated Deprotection (Acidolysis)

Strong acids are commonly employed to cleave both Z and Bzl groups. The mechanism typically proceeds through an SN1-type reaction, where the acid protonates the protecting group, facilitating its departure as a stable carbocation.

For the benzyl (Bzl) group , the mechanism involves protonation of the sulfur atom, followed by the departure of the benzyl carbocation. This carbocation is then scavenged to prevent side reactions.

The benzyloxycarbonyl (Cbz) group can also be removed by strong acids, although it is generally more stable than the Bzl group. The mechanism involves protonation of the carbamate oxygen, followed by cleavage to release the unstable carbamic acid, which then decarboxylates to yield the free amine.[3]

Commonly Used Strong Acids:

-

Hydrogen Fluoride (HF): A highly effective but extremely hazardous reagent that requires specialized equipment.[4][5][6][7] It promotes an SN1 mechanism, generating benzyl carbocations that must be trapped by scavengers.[4][5]

-

Trifluoromethanesulfonic acid (TFMSA): A strong acid that can be used as an alternative to HF.[8][9]

-

Trifluoroacetic acid (TFA): Routinely used for the final cleavage of peptides from solid support and removal of many side-chain protecting groups. While effective for some Bzl groups, it may not be sufficient for complete deprotection of Cys(Bzl) or Cys(Z) under standard conditions.

The Indispensable Role of Scavengers in Acidolysis

A critical aspect of acid-mediated deprotection is the management of the highly reactive carbocations generated during the cleavage process. These electrophilic species can readily alkylate nucleophilic residues such as tryptophan, methionine, and the newly liberated cysteine thiol.[2][4][5] To prevent these deleterious side reactions, scavengers are added to the cleavage cocktail to trap the carbocations.

Common Scavengers and Their Functions:

| Scavenger | Function |

| Thioanisole | A soft nucleophile that effectively scavenges benzyl cations. It is also known to accelerate the removal of some protecting groups.[10][11] |

| 1,2-Ethanedithiol (EDT) | A dithiol that is an excellent scavenger for t-butyl cations and assists in the removal of trityl groups from cysteine.[12] |

| Triisopropylsilane (TIS) | A hindered silane that acts as a reducing agent and an effective cation scavenger.[13][14] It irreversibly converts the trityl cation to triphenylmethane. |

| Water | Can act as a scavenger but is typically used in small amounts in cleavage cocktails. |

| p-Cresol | A phenolic scavenger used to trap carbocations.[4] |

Catalytic Transfer Hydrogenation

Catalytic transfer hydrogenation is a milder and often more selective method for the deprotection of Z and Bzl groups. This technique avoids the use of strong acids and is compatible with a wider range of functional groups.[15] The mechanism involves the transfer of hydrogen from a donor molecule to the protected cysteine in the presence of a palladium catalyst.

The benzyloxycarbonyl (Z) group is readily cleaved by hydrogenolysis. The reaction proceeds via the reduction of the Cbz group to release toluene and the unstable carbamic acid, which spontaneously decarboxylates to yield the free amine.[3]

The benzyl (Bzl) group is also susceptible to hydrogenolysis, yielding the free thiol and toluene.

Key Components of Catalytic Transfer Hydrogenation:

-

Catalyst: Palladium on carbon (Pd/C) is the most commonly used catalyst.[16][17]

-

Hydrogen Donor: A variety of hydrogen donors can be employed, including:

-

Ammonium formate: A convenient and efficient hydrogen donor that allows for rapid deprotection under mild, neutral conditions.

-

Formic acid: Can be used as a hydrogen donor, often in combination with a solvent like methanol.[15][17]

-

Molecular Hydrogen (H₂): The traditional method, which often requires specialized pressure equipment.[3]

-

Comparative Analysis of Deprotection Methods

The selection of an appropriate deprotection method is a critical decision in the synthetic workflow. The following table provides a comparative overview of the most common strategies for the removal of Z and Bzl groups from cysteine.

| Method | Reagents | Advantages | Disadvantages | Best Suited For |

| Strong Acidolysis (HF) | Anhydrous Hydrogen Fluoride (HF), Scavengers (e.g., anisole, p-cresol) | Highly effective for a wide range of protecting groups. | Extremely hazardous, requires specialized apparatus, can lead to side reactions if not properly scavenged.[4][5][7] | Boc-based solid-phase peptide synthesis (SPPS) where global deprotection is required. |

| Strong Acidolysis (TFMSA) | Trifluoromethanesulfonic acid (TFMSA), TFA, Scavengers | Stronger acid than TFA, can cleave more resistant groups.[8] | Corrosive, can cause side reactions. | Situations where HF is not available or desired, and TFA is not strong enough. |

| Catalytic Transfer Hydrogenation | Pd/C, Hydrogen Donor (e.g., Ammonium Formate, Formic Acid) | Mild, selective, avoids strong acids, compatible with many functional groups.[15] | Catalyst can be poisoned by sulfur-containing compounds, may not be suitable for all peptides. | Orthogonal deprotection schemes, sensitive peptides. |

| Acidolysis (TFA) | Trifluoroacetic acid (TFA), Scavengers | Standard reagent for Fmoc-SPPS cleavage, readily available. | May not be strong enough for complete removal of Cys(Bzl) or Cys(Z). | Peptides where the Bzl or Z group is sufficiently labile to TFA. |

Experimental Protocols: A Step-by-Step Guide

The following protocols provide detailed, step-by-step methodologies for the deprotection of Z and Bzl groups from cysteine residues.

Protocol 1: Deprotection of Cys(Bzl) using Trifluoromethanesulfonic Acid (TFMSA)

This protocol is suitable for the simultaneous cleavage from the resin and deprotection of Cys(Bzl) in Boc-SPPS.

Materials:

-

Peptide-resin (e.g., 100 mg)

-

Trifluoromethanesulfonic acid (TFMSA)

-

Trifluoroacetic acid (TFA)

-

Thioanisole

-

1,2-Ethanedithiol (EDT)

-

Ice bath

-

Round bottom flask with a stirring bar

-

Cold diethyl ether

Procedure:

-

Preparation: Place the dried peptide-resin (100 mg) into a round bottom flask equipped with a magnetic stirring bar.

-

Scavenger Addition: For every 100 mg of peptide-resin, add 200 µL of thioanisole and 100 µL of 1,2-ethanedithiol.

-

Cooling: Cool the flask in an ice bath.

-

TFA Addition: Add 2 mL of TFA for every 100 mg of resin and stir for 5-10 minutes.

-

TFMSA Addition: Slowly add 200 µL of TFMSA dropwise for every 100 mg of resin.

-

Reaction: Continue stirring the mixture in the ice bath for 1-2 hours. Monitor the reaction progress by HPLC if possible.

-

Precipitation: After the reaction is complete, precipitate the peptide by adding cold diethyl ether.

-

Isolation: Isolate the precipitated peptide by centrifugation or filtration.

-

Washing: Wash the peptide pellet with cold diethyl ether to remove scavengers and by-products.

-

Drying: Dry the crude peptide under vacuum.

Behind the Steps:

-

The use of a scavenger cocktail (thioanisole and EDT) is crucial to prevent the re-alkylation of the deprotected cysteine and other sensitive residues by the benzyl carbocation.[8]

-

The reaction is performed at low temperature to minimize side reactions.

-

Slow, dropwise addition of TFMSA is important to control the exothermic reaction.

Protocol 2: Deprotection of Cys(Z) by Catalytic Transfer Hydrogenation

This protocol describes a mild and efficient method for the deprotection of a Cbz-protected cysteine-containing peptide in solution.

Materials:

-

Cbz-protected peptide

-

Methanol or DMF

-

10% Palladium on carbon (Pd/C)

-

Ammonium formate

-

Stirring plate and magnetic stir bar

-

Filtration apparatus (e.g., syringe filter with a 0.2 µm membrane)

Procedure:

-

Dissolution: Dissolve the Cbz-protected peptide in a suitable solvent such as methanol or DMF.

-

Catalyst Addition: Add 10% Pd/C catalyst to the solution (typically 10-20% by weight of the peptide).

-

Hydrogen Donor Addition: Add ammonium formate (2-4 equivalents relative to the peptide).

-

Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the deprotection by TLC or HPLC. The reaction is often complete within 30-60 minutes.

-

Catalyst Removal: Once the reaction is complete, remove the Pd/C catalyst by filtration.

-

Solvent Removal: Evaporate the solvent under reduced pressure.

-

Work-up: To remove excess ammonium formate, the product can be lyophilized or dissolved in an organic solvent and washed with a saturated NaCl solution.

Behind the Steps:

-

Ammonium formate serves as a convenient in situ source of hydrogen, eliminating the need for a hydrogen gas cylinder.

-

The choice of solvent is important; alcohols like methanol are common, but DMF can be used for less soluble peptides.

-

Thorough removal of the palladium catalyst is essential, as residual palladium can be toxic and interfere with subsequent reactions.

Visualizing the Deprotection Workflows

The following diagrams, generated using Graphviz, illustrate the key steps in the deprotection of Z and Bzl groups from cysteine residues.

Caption: General workflows for acid-mediated and catalytic transfer hydrogenation deprotection.

Caption: Simplified mechanism of Bzl group removal by acidolysis.

Caption: Simplified mechanism of Z group removal by hydrogenolysis.

Conclusion: Ensuring Success in Cysteine Deprotection

The successful deprotection of Z and Bzl groups from cysteine residues is a critical step in the synthesis of many complex peptides and proteins. A thorough understanding of the underlying chemical mechanisms, careful selection of the deprotection strategy, and meticulous execution of the experimental protocol are paramount to achieving high yields and purity. By leveraging the information and protocols outlined in this application note, researchers can confidently navigate the challenges of cysteine deprotection and advance their research and development goals.

References

-

Aapptec Peptides. (n.d.). Amino Acid Sidechain Deprotection. Retrieved from [Link]

- Bieg, T., & Szeja, W. (1985).

- Crivellin, C., et al. (2019). Studies on deprotection of cysteine and selenocysteine side-chain protecting groups. Amino Acids, 51(10), 1437–1449.

-

Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

- Gowda, D. C., Rajesh, B., & Gowda, S. (2000). Ammonium formate catalytic transfer hydrogenation: A convenient method for removal of halogenated benzyloxycarbonyl and benzyl protecting groups in peptide synthesis. Indian Journal of Chemistry - Section B, 39B(1), 504-508.

- Spears, R. J., et al. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews, 50(17), 9415-9474.

-

Crivellin, C., et al. (2019). Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups. Retrieved from [Link]

-

AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

-

ResearchGate. (2018). Best Pd/C catalyst for N-CBZ deprotection, its state and regeneration?. Retrieved from [Link]

- Anwer, M. K., & Spatola, A. F. (1980). Removal of some commonly used protecting groups in peptide syntheses by catalytic transfer hydrogenation with formic acid. Synthesis, 1980(12), 929-932.

- Coin, I., et al. (2021). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development, 25(8), 1864-1872.

- Fields, G. B. (2015). Reduction of cysteine-S-protecting groups by triisopropylsilane. Peptide Science, 104(6), 526-534.

-

Khadse, S. (2014). HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. Retrieved from [Link]

-

Slideshare. (2014). Hf cleavage and deprotection from resins. Retrieved from [Link]

-

ResearchGate. (2025). HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. Retrieved from [Link]

- Fields, G. B. (2015). Reduction of cysteine-S-protecting groups by triisopropylsilane. Peptide Science, 104(6), 526-534.

-

Technical Disclosure Commons. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Retrieved from [Link]

-

Springer Nature Experiments. (1994). HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. Retrieved from [Link]

-

ResearchGate. (n.d.). a) Cys thiol protection with the benzyl (Bn/Bzl) protecting group (b) the synthesis of oxytocin using Cys(Bzl). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

- Otvos, L., Jr. (2014). Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. Methods in Molecular Biology, 1146, 41-49.

- Crivellin, C., et al. (2019). Studies on deprotection of cysteine and selenocysteine side-chain protecting groups. Amino Acids, 51(10), 1437-1449.

- Tam, J. P., Heath, W. F., & Merrifield, R. B. (1983). Mechanisms for the removal of benzyl protecting groups in synthetic peptides by trifluoromethanesulfonic acid-trifluoroacetic acid-dimethyl sulfide. Journal of the American Chemical Society, 105(21), 6442-6455.

Sources

- 1. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]

- 2. peptide.com [peptide.com]

- 3. total-synthesis.com [total-synthesis.com]

- 4. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]

- 5. Hf cleavage and deprotection from resins | PPTX [slideshare.net]

- 6. HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy | Springer Nature Experiments [experiments.springernature.com]

- 7. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. peptide.com [peptide.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Studies on deprotection of cysteine and selenocysteine side-chain protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 13. researchgate.net [researchgate.net]

- 14. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]

- 16. researchgate.net [researchgate.net]

- 17. chemistry.mdma.ch [chemistry.mdma.ch]

Troubleshooting & Optimization

Preventing racemization of cysteine during coupling with Z-Cys(Bzl)-ONp

A Guide to Preventing Racemization During Peptide Synthesis with Z-Cys(Bzl)-ONp

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the stereochemical integrity of cysteine during peptide synthesis. Specifically, we will address the common issue of racemization when coupling Z-Cys(Bzl)-ONp and provide in-depth, field-proven solutions to ensure the synthesis of high-purity peptides.

Frequently Asked Questions (FAQs)

This section addresses the most common questions our application scientists receive regarding cysteine racemization.

Q1: What is racemization, and why is my Z-Cys(Bzl)-ONp coupling prone to it?

A1: Racemization is the conversion of a chiral molecule, in this case, the L-cysteine derivative, into an equal mixture of both its L- and D-enantiomers. This loss of stereochemical purity results in diastereomeric peptide impurities that are often difficult to separate and can drastically alter the biological activity and safety profile of your final peptide.[1]

Cysteine is particularly susceptible to racemization during peptide coupling.[2][3] The primary mechanism involves the abstraction of the proton on its α-carbon by a base. This is especially problematic after the carboxyl group has been activated (e.g., as a p-nitrophenyl ester). The removal of this proton forms a planar enolate intermediate. This intermediate can then be re-protonated from either side, leading to a mixture of the original L-cysteine and the undesired D-cysteine.[1][2][4] Another contributing pathway is through the formation of a 5(4H)-oxazolone (or azlactone) intermediate, which also has an acidic α-proton that can be easily removed.[1][5]

Caption: Decision Workflow for Minimizing Racemization.

Step 1: Audit Your Current Protocol

Review the specific conditions of your experiment. The most likely culprits for high racemization are:

-

Base Selection: Were you using NMM or a large excess of DIEA? [6][7]* Pre-activation: Did you pre-activate the Z-Cys(Bzl)-ONp with the base for an extended period before adding your amine component? This significantly increases the opportunity for racemization. [7][8][9]* Solvent Choice: Was the reaction performed in neat DMF? [7]* Temperature: Was the reaction run at elevated temperatures? [10]* Additives: Was an additive like HOBt omitted from the reaction? [11]

Step 2: Implement an Optimized Coupling Protocol

This protocol incorporates best practices to minimize racemization to acceptable levels (<1%).

Materials:

-

Resin-bound peptide with free N-terminal amine

-

Z-Cys(Bzl)-ONp (1.5 - 3 equivalents)

-

1-Hydroxybenzotriazole (HOBt) (1.5 - 3 equivalents)

-

2,4,6-Collidine (TMP) (2 - 4 equivalents)

-

Solvent: Dichloromethane (DCM) and N,N-Dimethylformamide (DMF), analytical grade

-

Reaction vessel and agitation equipment (e.g., shaker)

Methodology:

-

Resin Preparation: Swell the peptide-resin in the reaction solvent, a 1:1 mixture of DCM/DMF, for at least 30 minutes.

-

Reagent Solution Preparation: In a separate vessel, dissolve Z-Cys(Bzl)-ONp (e.g., 3 eq.) and HOBt (3 eq.) in a minimal amount of 1:1 DCM/DMF.

-

Initiate Coupling: Add the Z-Cys(Bzl)-ONp/HOBt solution to the swollen resin.

-

Base Addition: Immediately add the weak base, 2,4,6-collidine (e.g., 4 eq.), to the reaction vessel. Crucially, avoid pre-mixing the base with the activated ester for any significant length of time. The goal is in situ activation in the presence of the amine. [7][8]5. Reaction Conditions: Agitate the reaction mixture at a controlled temperature, preferably 0°C to room temperature .

-

Monitoring: Monitor the reaction for completion using a standard method (e.g., Kaiser test). Typical reaction times are 2-4 hours.

-

Work-up: Once the reaction is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and finally methanol (2x) before drying under vacuum.

Step 3: Analytical Verification with Chiral HPLC

To validate the success of the optimized protocol, it is essential to quantify the level of the D-cysteine diastereomer in the final, cleaved peptide. Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for this analysis. [7] Example Chiral HPLC Method:

-

Column: A macrocyclic glycopeptide-based chiral stationary phase (CSP) such as Astec® CHIROBIOTIC® T is often effective for underivatized amino acids and peptides. [12][13]* Mobile Phase: A common mobile phase for separating cysteine enantiomers is a mixture of water, methanol, and a small amount of a modifier like formic acid (e.g., 40:60:0.02 water:methanol:formic acid). [12][13]Isocratic or gradient elution may be required depending on the full peptide sequence.

-

Detection: UV detection at 205-220 nm.

-

Sample Preparation: The crude peptide is cleaved from the resin, precipitated, lyophilized, and then dissolved in the mobile phase for injection.

-

Quantification: The percentage of racemization is determined by integrating the peak areas of the desired L-Cys peptide and the undesired D-Cys diastereomer. [7]For complex peptides, derivatization may be necessary to improve resolution and sensitivity. [14][15][16] By implementing these scientifically grounded strategies and verifying your results, you can confidently overcome the challenge of cysteine racemization and ensure the stereochemical purity of your synthetic peptides.

References

-

Peptide synthesis - Wikipedia . Wikipedia. 17

-

Simultaneous use of 1-hydroxybenzotriazole and copper(II) chloride as additives for racemization-free and efficient peptide synthesis by the carbodiimide method . PubMed. 5

-

Aggregation, Racemization and Side Reactions in Peptide Synthesis . AAPPTEC. 2

-

Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group . NIH. 3

-

HPLC Analysis of Cysteine Enantiomers on Astec ® CHIROBIOTIC ® T (Formic Acid Mobile Phase Additive) . Sigma-Aldrich. 12

-

Technical Support Center: Preventing Racemization of D-Amino Acids During Peptide Coupling . Benchchem. 18

-

Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives . Bachem. 19

-

Cysteine Derivatives . Bachem. 20

-

Optimizing Peptide Coupling: Key Techniques . 21

-

Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis . ResearchGate. 10

-

The Role of HOBt and HBTU in Peptide Coupling Reactions . 22

-

Occurrence and Minimization of Cysteine Racemization during Stepwise Solid-Phase Peptide Synthesis1,2 . ACS Publications. 7

-

Navigating the Landscape of Peptide Synthesis: A Guide to HOBt Alternatives for Racemization Suppression . Benchchem. 23

-

Technical Support Information Bulletin 1098 - HOBt (N-Hydroxybenzotriazole) . Aapptec Peptides. 11

-

A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis . 4

-

Cysteine racemization during the Fmoc solid phase peptide synthesis of the Nav1.7-selective peptide--protoxin II . PubMed. 6

-

Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers . Sigma-Aldrich. 13

-

Technical Support Center: Strategies to Reduce Racemization During Peptide Coupling . Benchchem. 9

-

Development and validation of a chiral UHPLC-MS method for the analysis of cysteine enantiomers in biological samples . ResearchGate. 14

-

Z-Cys(Bzl)-ONp: Key to Efficient Peptide Synthesis . Advent Chembio. 24

-

Development and validation of a chiral UHPLC-MS method for the analysis of cysteine enantiomers in biological samples . PubMed. 15

-

Chiral high-performance liquid chromatography analysis of alpha-amino acid mixtures using a novel SH reagent-N-R-mandelyl-L-cysteine and traditional enantiomeric thiols for precolumn derivatization . ResearchGate. 16

-

Racemization of Cys during synthesis of the model peptide,... . ResearchGate. 25

-

Minimization of cysteine racemization during stepwise solid-phase peptide synthesis . ResearchGate. 26

-

Molecule of the Month: Z-Cys(Bzl)-ONp and Peptide Synthesis . Advent Chembio. 27

-

Racemization mechanism of cysteine dipeptide active ester derivatives . ACS Publications. 28

-

Occurrence and Minimization of Cysteine Racemization during Stepwise Solid-Phase Peptide Synthesis(1)(,)(2) . PubMed. 8

-

Protocols for the Fmoc SPPS of Cysteine-Containing Peptides . Sigma-Aldrich.

-

Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids . Digital CSIC. 29

-

Cysteine racemization during the Fmoc solid phase peptide synthesis of the Nav1.7-selective peptide - protoxin II . Johns Hopkins University. 30

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. peptide.com [peptide.com]

- 3. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]

- 5. Simultaneous use of 1-hydroxybenzotriazole and copper(II) chloride as additives for racemization-free and efficient peptide synthesis by the carbodiimide method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cysteine racemization during the Fmoc solid phase peptide synthesis of the Nav1.7-selective peptide--protoxin II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Occurrence and Minimization of Cysteine Racemization during Stepwise Solid-Phase Peptide Synthesis(1)(,)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. peptide.com [peptide.com]

- 12. HPLC Analysis of Cysteine Enantiomers on Astec® CHIROBIOTIC® T (Formic Acid Mobile Phase Additive) application for HPLC | Sigma-Aldrich [sigmaaldrich.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. researchgate.net [researchgate.net]

- 15. Development and validation of a chiral UHPLC-MS method for the analysis of cysteine enantiomers in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Peptide synthesis - Wikipedia [en.wikipedia.org]

- 18. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 19. bachem.com [bachem.com]

- 20. bachem.com [bachem.com]

- 21. jpt.com [jpt.com]

- 22. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. Z-Cys(Bzl)-ONp: Key to Efficient Peptide Synthesis | Advent [adventchembio.com]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. Molecule of the Month: Z-Cys(Bzl)-ONp and Peptide Synthesis | Advent [adventchembio.com]

- 28. pubs.acs.org [pubs.acs.org]

- 29. digital.csic.es [digital.csic.es]

- 30. pure.johnshopkins.edu [pure.johnshopkins.edu]

Incomplete deprotection of Z or Bzl groups from cysteine

A Guide for Researchers, Scientists, and Drug Development Professionals